molecular formula C25H27N3O4 B271025 N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

Cat. No. B271025
M. Wt: 433.5 g/mol
InChI Key: PDZKMMXJXZINGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide, also known as DPTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has shown potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of a specific enzyme, called topoisomerase II, which is involved in DNA replication and cell division. This inhibition can lead to the death of cancer cells.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves its ability to inhibit the activity of topoisomerase II. This enzyme is essential for DNA replication and cell division, and its inhibition can lead to the death of cancer cells. This compound also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells, this compound has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. This compound has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its specificity for topoisomerase II. This enzyme is a common target for cancer drugs, and this compound's ability to inhibit its activity makes it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide. One area of research could focus on improving its solubility in water, which would make it easier to administer in vivo. Another area of research could focus on identifying other targets for this compound, which could expand its potential applications in medical research. Additionally, further studies could be conducted to investigate the potential anti-inflammatory and antioxidant effects of this compound.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves a multi-step process that includes the condensation of 3,4-dimethoxybenzaldehyde with 2-amino-4-phenyl-5,6,7,8-tetrahydrophthalazin-1-one, followed by the reduction of the resulting Schiff base with NaBH4. The final step involves the acylation of the amine group with propanoyl chloride to form this compound.

properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)propanamide

InChI

InChI=1S/C25H27N3O4/c1-16(24(29)26-18-13-14-21(31-2)22(15-18)32-3)28-25(30)20-12-8-7-11-19(20)23(27-28)17-9-5-4-6-10-17/h4-6,9-10,13-16H,7-8,11-12H2,1-3H3,(H,26,29)

InChI Key

PDZKMMXJXZINGJ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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